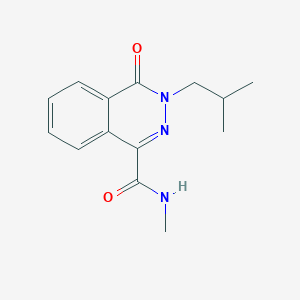![molecular formula C14H19NO B7458360 N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide, also known as THNQ, is a chemical compound that has gained attention for its potential applications in scientific research. THNQ is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been studied for its unique properties and potential uses in various fields of research.
Wirkmechanismus
The mechanism of action of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide enhances the activity of the GABA-A receptor, which is an important neurotransmitter receptor involved in the regulation of anxiety and other neurological functions.
Biochemical and Physiological Effects
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects in animal studies. In rodents, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been shown to reduce anxiety-like behaviors and improve cognitive function. In addition, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the function of this receptor in various experimental systems. However, one limitation of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide. One area of interest is the development of new drugs based on the N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide scaffold for the treatment of neurological and psychiatric disorders. Another area of interest is the further characterization of the biochemical and physiological effects of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide, including its potential effects on other neurotransmitter systems. Finally, there is potential for the development of new experimental tools based on N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide for the study of GABA-A receptor function in various experimental systems.
Synthesemethoden
The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide involves a multi-step process that begins with the reaction of 2-naphthol with ethyl bromoacetate to form 2-ethyl-2-(naphthalen-2-yl)propanoate. This intermediate product is then reacted with lithium aluminum hydride to produce 2-(naphthalen-2-yl)propan-1-ol, which is then converted to N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been shown to have potential as a tool for studying the function of certain neurotransmitter receptors, such as the GABA-A receptor. In pharmacology, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been studied for its potential as a drug lead for the treatment of various conditions, including anxiety and depression. In medicinal chemistry, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been studied for its potential as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h7-10H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVMWAWMPKJBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)


![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)




![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)


![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)